molecular formula C15H12ClNO B8388229 6-Chloro-2-methoxy-9-methylacridine

6-Chloro-2-methoxy-9-methylacridine

Cat. No. B8388229
M. Wt: 257.71 g/mol
InChI Key: WOWCUAGEMAVHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06242459B1

Procedure details

A solution of the compound of Example 19 (a) (2.2 g, 5.5 mmol) in water (5 mL) and concentrated hydrochloric acid was heated to reflux for 4 h and filtered to give the title compound. MS(ES) m/e 258.2 (M+H)+.
Name
compound
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[C:12]([CH:16](C(OCC)=O)C(OCC)=O)=[C:11]1[C:6]([CH:7]=[CH:8][C:9]([O:27][CH3:28])=[CH:10]1)=[N:5]2>O.Cl>[Cl:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[C:12]([CH3:16])=[C:11]1[C:6]([CH:7]=[CH:8][C:9]([O:27][CH3:28])=[CH:10]1)=[N:5]2

Inputs

Step One
Name
compound
Quantity
2.2 g
Type
reactant
Smiles
ClC=1C=C2N=C3C=CC(=CC3=C(C2=CC1)C(C(=O)OCC)C(=O)OCC)OC
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2N=C3C=CC(=CC3=C(C2=CC1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.